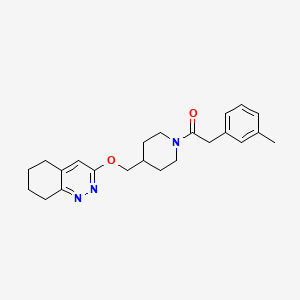

![molecular formula C14H15ClN2OS B2761772 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide CAS No. 855715-41-2](/img/structure/B2761772.png)

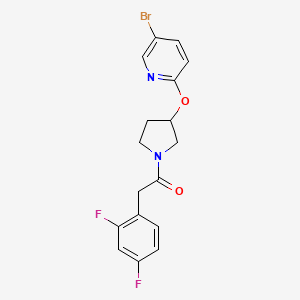

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide” is a chemical compound with the molecular formula C14H15ClN2OS and a molecular weight of 294.8 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide” consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

“N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide” is a solid compound that should be stored at room temperature . Its molecular weight is 294.8 .Scientific Research Applications

Metabolic Pathways and Herbicide Metabolism

Studies on chloroacetamide herbicides, including compounds structurally related to N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide, have identified complex metabolic pathways in liver microsomes of humans and rats. These pathways are crucial for understanding the biotransformation and potential toxicological impacts of such compounds. For instance, acetochlor and other chloroacetamides undergo metabolic activation leading to the formation of DNA-reactive products, involving cytochrome P450 isoforms CYP3A4 and CYP2B6 (Coleman et al., 2000).

Anticancer Activity

A significant area of research involving compounds structurally similar to N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide is the synthesis and evaluation of anticancer activities. For example, derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, with various heterocyclic rings, have been synthesized and tested against a wide range of human tumor cell lines, showing considerable anticancer activity (Yurttaş et al., 2015). Similarly, 5-methyl-4-phenyl thiazole derivatives have been studied for their anticancer potential, with some compounds exhibiting high selectivity and inducing apoptosis in cancer cells (Evren et al., 2019).

Synthetic Approaches and Chemical Stability

Research on thiazole-containing compounds has also focused on synthetic methodologies, aiming to improve chemical stability and enhance biological activities. Investigations into various 6,5-heterocycles have been conducted to address metabolic stability issues observed with benzothiazole derivatives, exploring alternatives that maintain in vitro potency and in vivo efficacy while minimizing metabolic deacetylation (Stec et al., 2011).

Pharmacokinetic Properties

Understanding the pharmacokinetic properties, including the acidity constants (pKa) of thiazole-based acetamide derivatives, is essential for the development of new drugs. The pKa values are indicative of the compounds' protonation states, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. Research has been conducted to determine these values for newly synthesized thiazole-based compounds, providing insights into their behavior in biological systems (Duran & Canbaz, 2013).

properties

IUPAC Name |

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2OS/c1-3-11-4-6-13(7-5-11)17(10(2)18)14-16-12(8-15)9-19-14/h4-7,9H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIJWLYHPPGJQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C2=NC(=CS2)CCl)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24836076 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenyl-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)azetidin-2-one](/img/structure/B2761692.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2761698.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-chlorobenzoate](/img/structure/B2761700.png)

![2-[1-[(4-Methylphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2761702.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2761705.png)

![2-Chloro-N-[2-(1H-indazol-5-yl)ethyl]acetamide](/img/structure/B2761710.png)

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2761711.png)